2-(4-Bromo-2-methoxyphenyl)propan-2-ol
Description
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKDOQGEPNGAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 2-(4-bromo-2-methoxyphenyl)phenol or related phenolic derivatives, which serve as the aromatic core. These compounds are readily available or can be synthesized via halogenation of methoxyphenols.
Bromination and Methoxylation
- Bromination is achieved via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron(III) bromide.
- Methoxylation involves methylation of phenolic hydroxyl groups, often using methyl iodide or dimethyl sulfate under basic conditions.
Friedel-Crafts Alkylation
The core step involves Friedel-Crafts alkylation of the aromatic ring with isopropanol derivatives, leading to the formation of the propan-2-ol moiety attached to the aromatic ring.
Halogenation and Protection Strategies
Selective Bromination
- The aromatic ring is selectively brominated at the para-position relative to the methoxy group using NBS in acetic acid or carbon tetrachloride, under controlled temperature conditions to prevent polybromination.
- The position of bromination is confirmed via NMR and mass spectrometry.
Protecting Groups
- Phenolic hydroxyl groups are protected using methylation (e.g., methyl iodide, potassium carbonate) to prevent undesired side reactions during halogenation.
Synthesis of the Propan-2-ol Side Chain
Grignard or Organometallic Addition
- The side chain is introduced via nucleophilic addition of a suitable organometallic reagent (e.g., isopropyl magnesium bromide) to a carbonyl precursor such as a ketone or aldehyde derived from the aromatic compound.
Hydroxylation and Reduction
- The resulting intermediate undergoes hydroxylation or reduction to afford the secondary alcohol, propan-2-ol .
Final Assembly
- The phenolic core with the attached propan-2-ol side chain is then subjected to deprotection and purification steps.
Alternative Multi-step Synthesis Pathway (Patented Method)
Summary of Research Findings and Data Tables
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Aromatic halogenation + alkylation | Phenolic derivatives | NBS, methylating agents, Friedel-Crafts reagents | Controlled temperature, inert atmosphere | 60-85% | Widely used, scalable |
| Organometallic addition | Ketone intermediates | Isopropyl magnesium bromide | Anhydrous conditions, low temperature | 55-75% | Precise control needed |
| Multi-step patent route | Phenolic compounds | Oxalyl chloride, aluminum chloride, tetrahydrofuran | Sequential reactions, chromatography | 36-50% | Complex but high purity |
Notes on Purification and Characterization
- Chromatography (silica gel, preparative HPLC) is essential for isolating pure compounds.
- Spectroscopic methods (NMR, MS, IR) confirm structure and purity.
- Crystallography can be employed for definitive structural verification.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium amide (NaNH2) or Grignard reagents (RMgX) are employed.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-methoxyphenyl)propan-2-one.
Reduction: Formation of 2-(4-methoxyphenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The methoxy group (-OCH₃) in the 2-position of the target compound donates electrons via resonance, stabilizing the aromatic ring, whereas bromine (4-position) withdraws electrons inductively. This balance enhances electrophilic substitution reactivity compared to methyl-substituted analogs (e.g., 2-(5-Bromo-2-methylphenyl)propan-2-ol) .
- Functional Group Impact : Replacement of the hydroxyl group in propan-2-ol with a carboxylic acid (as in 2-(4-Bromo-2-methoxyphenyl)acetic acid) introduces acidity (pKa ~4-5), altering solubility and hydrogen-bonding capabilities .
Target Compound
This compound is synthesized via lithiation-electrophilic quenching strategies. For example:
Lithiation : Treatment of 4-bromo-2-methoxybromobenzene with n-BuLi in THF/hexane at -78°C generates a lithium intermediate.
Quenching with Acetone : Reaction with acetone yields the tertiary alcohol .
Analog-Specific Routes
- Fluorinated Analog (2-(6-Bromo-2,3-difluorophenyl)propan-2-ol) : Requires low-temperature lithiation (-78°C) of fluorinated precursors to avoid side reactions .
- Carboxylic Acid Derivative (2-(4-Bromo-2-methoxyphenyl)acetic acid): Synthesized via hydrolysis of nitriles or oxidation of propan-2-ol precursors using KOH/methanol .
Biological Activity
2-(4-Bromo-2-methoxyphenyl)propan-2-ol, also known as Bromo-Methoxy-Propanol, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₅BrO₂, with a molecular weight of approximately 285.17 g/mol. The compound features a bromine atom and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. Specifically, it has shown promise in inhibiting the proliferation of breast cancer cells.
Case Study: Breast Cancer Cell Line
A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, suggesting oxidative stress as a contributing factor to its anticancer effects.
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound can induce G1 phase arrest in treated cancer cells.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects of this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity towards normal cells. However, further investigations are necessary to fully elucidate its safety profile.
Q & A
Q. What computational tools are recommended to predict the reactivity of this compound in novel synthetic pathways?
- Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and reaction energetics. For example, simulate the activation energy for bromine displacement reactions to prioritize synthetic routes. Pair with cheminformatics software (Schrödinger Suite) for virtual screening of derivative libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
